molecular formula C10H13BrO2 B2890826 1-Bromo-3-(2-ethoxyethoxy)benzene CAS No. 39995-42-1

1-Bromo-3-(2-ethoxyethoxy)benzene

Cat. No.: B2890826
CAS No.: 39995-42-1
M. Wt: 245.116
InChI Key: FNSGRVBRWKODOK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxyethoxy)benzene (CAS: 39995-42-1) is a halogenated aromatic ether with a molecular weight of 245.12 g/mol. It features a benzene ring substituted with a bromine atom at the 1-position and a 2-ethoxyethoxy group at the 3-position. This compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves alkylation reactions, such as the nucleophilic substitution of bromophenol derivatives with ethylene glycol ethers under basic conditions .

Properties

IUPAC Name

1-bromo-3-(2-ethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSGRVBRWKODOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-ethoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethoxyethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxyethoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-ethoxyethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxyethoxy)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate then undergoes further reactions to yield substituted benzene derivatives. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxyethoxy group .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties
1-Bromo-3-(2-ethoxyethoxy)benzene 2-ethoxyethoxy 245.12 Moderate polarity; soluble in organic solvents like DCM or THF
1-Bromo-3-(hexyloxy)benzene (3f) Hexyloxy ~277.21 (estimated) Higher hydrophobicity due to longer alkyl chain; lower solubility in polar solvents
1-(2-Bromoethoxy)-3-methylbenzene 2-bromoethoxy + methyl ~231.08 (estimated) Increased steric hindrance from methyl group; potential for further functionalization
1-Bromo-3-(2-chloroethoxy)benzene 2-chloroethoxy 235.51 Higher reactivity due to Cl substituent; prone to nucleophilic substitution

Research Findings and Trends

  • Reactivity : The 2-ethoxyethoxy group in this compound enhances solubility in polar aprotic solvents, facilitating its use in coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Activity : Analogs with longer alkoxy chains (e.g., hexyloxy) exhibit improved bioavailability in antiviral screens compared to shorter-chain derivatives .
  • Synthetic Flexibility : Chloro- and bromo-ethoxy variants serve as versatile electrophiles for constructing complex heterocycles, such as indoles or benzofurans .

Data Tables

Table 1. Comparative Analysis of Key Compounds

Parameter This compound 1-Bromo-3-(hexyloxy)benzene 1-Bromo-3-(2-chloroethoxy)benzene
Molecular Weight 245.12 ~277.21 235.51
Boiling Point Not reported >200°C (estimated) ~180°C (estimated)
Key Application Biochemical intermediates Antiviral agents Electrophilic substitution
Reference

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